molecular formula C15H20N2OS3 B10906582 3,5-bis(ethylsulfanyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene

3,5-bis(ethylsulfanyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene

Cat. No.: B10906582
M. Wt: 340.5 g/mol
InChI Key: TURMUUJEFZVOTB-UHFFFAOYSA-N
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Description

3,5-bis(ethylsulfanyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene is a complex heterocyclic compound. It features a unique tricyclic structure with multiple sulfur and nitrogen atoms, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(ethylsulfanyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiol and amine precursors under controlled conditions. The reaction often requires a catalyst, such as a Lewis acid, and is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms, potentially converting them into amines.

    Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of sulfur and nitrogen in heterocyclic systems.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as building blocks for more complex bioactive molecules.

Medicine

In medicinal chemistry, the compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex chemicals or as a specialty reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 3,5-bis(ethylsulfanyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur and nitrogen atoms in the compound can form strong interactions with metal ions or active sites in proteins, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,5-bis(ethylsulfanyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene lies in its specific arrangement of sulfur and nitrogen atoms within a tricyclic framework. This structure imparts distinct chemical and biological properties that are not observed in simpler or less substituted analogs.

Properties

Molecular Formula

C15H20N2OS3

Molecular Weight

340.5 g/mol

IUPAC Name

3,5-bis(ethylsulfanyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene

InChI

InChI=1S/C15H20N2OS3/c1-5-19-12-11-9-7-15(3,4)18-8-10(9)21-13(11)17-14(16-12)20-6-2/h5-8H2,1-4H3

InChI Key

TURMUUJEFZVOTB-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC(=NC2=C1C3=C(S2)COC(C3)(C)C)SCC

Origin of Product

United States

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